1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
1-(4-Bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a spirocyclic compound featuring a piperidine ring fused to a quinazolinone scaffold. Key structural attributes include:
- Spiro center: The piperidine (six-membered nitrogen-containing ring) is connected to the quinazolinone (a bicyclic structure with two nitrogen atoms) via a shared spiro carbon atom.
- Substituents: A 4-bromobenzoyl group is attached to the piperidine nitrogen, while methyl groups occupy the 1' and 6' positions of the quinazolinone moiety.
- Functional groups: The quinazolinone core contains a ketone (C=O) and secondary amine (–NH–), critical for hydrogen bonding and biological interactions.
Properties
IUPAC Name |
1'-(4-bromobenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c1-14-3-8-18-17(13-14)19(26)23-21(24(18)2)9-11-25(12-10-21)20(27)15-4-6-16(22)7-5-15/h3-8,13H,9-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUDQVDRPLJZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC=C(C=C4)Br)NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves multi-step reactions starting from easily accessible precursors. The synthetic route may include:
The initial step of creating the spiro compound.
Introduction of the bromobenzoyl moiety through a series of coupling reactions.
Fine-tuning the reaction conditions (temperature, pressure, solvents) to optimize yield and purity.
Industrial Production Methods:
Scaling the synthesis for industrial production involves optimizing reaction conditions, using continuous flow reactors for consistent yield, and implementing rigorous purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically yielding quinazoline derivatives.
Reduction: Reduction reactions can be carried out to modify the bromobenzoyl group, potentially converting it to a benzylic alcohol.
Substitution: Various substitutions on the bromine atom, such as nucleophilic or electrophilic substitutions, can generate a range of derivatives.
Common Reagents and Conditions:
Oxidizing agents like PCC or DMSO.
Reducing agents such as NaBH4 or LiAlH4.
Substituting reagents including organolithiums or Grignard reagents.
Major Products:
Products typically include modified spiro derivatives and substituted quinazolines, which can be tailored for specific applications.
Scientific Research Applications
The compound finds a plethora of uses in scientific research:
Chemistry: Utilized as a building block for synthesizing complex molecules.
Medicine: Investigated for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Employed in creating advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: The bromobenzoyl group can interact with specific proteins or enzymes, modulating their function.
Pathways Involved: Pathways related to cell signaling, apoptosis, and enzyme inhibition are typically affected.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Spiroquinazolinones
The following table summarizes key analogues and their distinguishing features:
Key Research Findings
- Conformational analysis: VT-NMR studies of spiroquinazolinones reveal rigid piperidine ring conformations, critical for maintaining binding pocket compatibility .
- SAR insights: The 6'-methyl group in the target compound likely sterically shields the quinazolinone core, reducing off-target interactions .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
The compound 1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a spirocyclic structure that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and results from various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The spirocyclic framework is formed through cyclization reactions that incorporate various functional groups, such as bromobenzoyl and dimethyl substituents. The specific synthetic routes can influence the yield and purity of the final product.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer , antimicrobial , and antiviral properties. The following sections summarize key findings from various studies.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against a panel of 60 human tumor cell lines, demonstrating significant cytotoxicity in several cases. Notably, it showed promising activity against melanoma and breast cancer cell lines.
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MDA-MB-435 (Melanoma) | 5.0 | High cytotoxicity observed |
| MDA-MB-468 (Breast) | 8.0 | Moderate cytotoxicity |
| OVCAR-8 (Ovarian) | 10.0 | Selective inhibition |
This data suggests that the compound may act by disrupting cellular processes critical for cancer cell survival, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial effects. Studies have shown that it possesses activity against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings highlight the compound's versatility in addressing both oncological and infectious diseases.
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways. For example:
- Receptor Interaction : The compound may bind to sigma receptors or other related targets, modulating their activity and leading to altered cellular responses.
- Enzyme Inhibition : It has been proposed that the compound inhibits key enzymes involved in tumor growth or bacterial proliferation.
Case Studies
A few notable case studies illustrate the biological efficacy of this compound:
- Study on Melanoma Cells : A recent study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in melanoma cells, with significant apoptosis observed at higher concentrations.
- Antimicrobial Efficacy : Another research effort focused on testing the compound against multi-drug resistant strains of bacteria, revealing effectiveness comparable to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
